
Ancymidol
Overview
Description
Ancymidol (α-cyclopropyl-α-[4-methoxyphenyl]-5-pyrimidine methyl alcohol) is a potent plant growth retardant that inhibits gibberellin (GA) biosynthesis by targeting the oxidation of ent-kaurene, a critical step in GA synthesis . This compound reduces stem elongation, induces morphological changes (e.g., spherical cells in maize), and enhances stress tolerance in plants . Its applications range from agricultural growth regulation to in vitro tissue culture, where it promotes bulb formation in species like Leucojum aestivum .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ancymidol can be synthesized through a multi-step process involving the reaction of 4-methoxybenzyl cyanide with cyclopropylamine, followed by cyclization with formamide to form the pyrimidine ring. The final product is obtained through purification and crystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the final product .
Chemical Reactions Analysis
Key Reactions:
-
Oxidation of ent-kaur-16-ene :
Ancymidol competitively inhibits the oxidation of ent-kaur-16-ene to ent-kaur-16-en-19-ol and ent-kaur-16-en-19-al in plant microsomes, with a reported inhibition constant () of .This compound binds to the enzyme active site, blocking sequential oxidations while sparing ent-kaur-16-en-19-oic acid oxidation .
-
Species Specificity :
The compound shows no inhibitory activity in rat liver microsomes or fungal (Fusarium moniliforme) systems, confirming its specificity to higher plants .
Interaction with Cytochrome P450 Enzymes
This compound induces a type II difference spectrum in oxidized plant microsomes, characterized by an absorption maximum at 427 nm and a minimum at 410 nm . This indicates direct binding to cytochrome P450’s heme iron, disrupting electron transfer during oxidation reactions.
Table 1: Pigment Changes in this compound-Treated Sunflower (21 Days Post-Treatment)
Pigment | Control (mg·g⁻¹ FW) | This compound-Treated (mg·g⁻¹ FW) | Change (%) |
---|---|---|---|
Chlorophyll a | 1.17–1.60 | 1.43–1.63 | +20–23% |
Chlorophyll b | 0.34–0.49 | 0.50–0.57 | +12–16% |
Neoxanthin | 4.5 (peak height) | 5.8 (peak height) | +29% |
Violaxanthin | 10.0 | 13.0 | +30% |
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Mechanism : Increased pigment levels correlate with enhanced chloroplast density or delayed senescence, likely due to gibberellin suppression altering metabolic flux toward pigment synthesis .
Modulation of Carbohydrate and Protein Metabolism
In date palm (Phoenix dactylifera) tissue cultures, this compound (0.75 mg·L⁻¹) combined with phloroglucinol (50 mg·L⁻¹) elevated:
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Total soluble carbohydrates : 271.0 µg·g⁻¹ FW (vs. 77.8 µg·g⁻¹ in controls) .
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Protein content : ~3x increase compared to untreated controls .
No genetic variation was observed via RAPD analysis, confirming metabolic rather than genomic effects .
Physiological Growth Retardation
This compound reduces stem elongation and leaf area by inhibiting cell division and expansion. In sunflowers:
Table 2: Growth Parameters (21 Days Post-Treatment)
Parameter | Control | 132 mg·L⁻¹ this compound | Reduction (%) |
---|---|---|---|
Height (cm) | 36.1–39.8 | 12.5–15.6 | 60–63% |
Leaf area (cm²) | 635–1107 | 635–799 | 27–43% |
Fresh weight (g) | 41.1–68.9 | 41.1–48.9 | 29–41% |
Environmental and Metabolic Stability
Scientific Research Applications
Plant Growth Regulation
Ancymidol is primarily used as a growth retardant in various plant species. It effectively reduces stem elongation, leaf area, and overall biomass.
Case Study: Effects on Maize Cells
A study demonstrated that this compound inhibits cellulose incorporation into the cell walls of maize cells, impairing growth without affecting cell viability. Concentrations below 500 µM led to a 60% reduction in cellulose content, while higher concentrations severely impacted growth metrics .
Concentration (µM) | Cell Growth Impact | Cellulose Content Reduction |
---|---|---|
500 | Moderate | ~60% |
1500 | Severe | Further reduction |
Case Study: Effects on Phaseolus vulgaris
Another study revealed that this compound significantly retarded shoot and root elongation in common bean plants. The reduction in gibberellin-like activity was noted, indicating its role in growth regulation .
Horticultural Applications
This compound is widely used in ornamental horticulture to control the size and shape of plants.
Case Study: Chrysanthemum Cultivation
In chrysanthemum production, granular this compound was incorporated into the soil, resulting in reduced plant height and delayed flowering. The study indicated that higher concentrations led to more pronounced effects on plant morphology .
Application Method | Active Ingredient Concentration (% a.i.) | Height Reduction (%) |
---|---|---|
Granular | 0.01 | Significant |
Spray | 0.5 | Moderate |
In Vitro Plant Propagation
This compound has been utilized to enhance in vitro rooting and shoot regeneration in various plant species.
Case Study: Asparagus Rooting
Research showed that increasing sucrose concentration in media containing this compound improved rooting percentages in asparagus nodal sections. Although this compound did not enhance rooting directly, it influenced the morphology of the resulting plantlets .
Sucrose Concentration (%) | Rooting Percentage (%) |
---|---|
0 | Low |
10 | Moderate |
20 | High |
Environmental and Safety Considerations
While this compound is effective as a growth regulator, its safety profile has been assessed through various toxicity studies.
Mechanism of Action
Ancymidol exerts its effects by inhibiting the enzyme ent-kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes the oxidation of ent-kaurene to ent-kaurenoic acid. This inhibition disrupts the gibberellin biosynthesis pathway, leading to reduced plant growth and development. Additionally, this compound has been shown to inhibit cellulose synthesis, affecting cell wall formation and cell expansion .
Comparison with Similar Compounds
Prohexadione (BX-112)
- Mechanism : Structural mimic of 2-oxoglutarate, inhibiting 2-oxoglutarate-dependent dioxygenases (e.g., GA20-oxidase) .
- Specificity : Broad, affecting later GA biosynthesis steps.
- Physiological Effects : Inhibits shoot multiplication in B. argenteum at 3–10 µM, similar to ancymidol .
- Reversibility : Partially reversible by GA3 .
Chlorocholine Chloride (CCC)
- Mechanism : Onium-type compound blocking early GA biosynthesis .
- Physiological Effects : Reduces protonema diameter in B. argenteum at 3–10 µM but less potent than this compound in stem elongation retardation .
Paclobutrazol
- Mechanism : Nitrogen-containing heterocycle inhibiting ent-kaurene oxidase .
- Applications : Enhances bulb induction in Allium cepa and Lilium, comparable to this compound .
Triarimol
- Mechanism: Fungicide with GA-inhibiting activity via unknown pathways, distinct from sterol synthesis .
- Physiological Effects : Induces ethylene-like responses in Phaseolus vulgaris; GA3 reverses growth inhibition .
Isoxaben and DCB
Human Enzyme Inhibitors
Epoxiconazole
- Mechanism : Fungicide inhibiting CYP11B1 and CYP11B2 (human steroidogenesis enzymes).
- Comparison : this compound moderately inhibits CYP11B1/CYP11B2 (IC50: ~1–10 µM), while epoxiconazole is 10–100x more potent .
Key Data Tables
Table 2: Structural Analog Comparison (this compound Derivatives)
Modification | Activity (vs. This compound) | Notes |
---|---|---|
Cyclopropyl → Phenyl | 10x less active | Loss of specificity for ent-kaurene |
Hydroxyl → Methoxy | Slight reduction | Retains GA inhibition |
Pyrimidine ring alteration | Inactive in plants | Retains in vitro activity |
Research Findings and Contradictions
- Higher concentrations (>1 mM) cause irreversible growth arrest .
- Stress Protection : this compound-treated plants show increased tolerance to ozone and sulfur dioxide, a trait shared with chlormequat but at 80–500x lower concentrations .
Biological Activity
Ancymidol is a plant growth regulator that primarily functions as a growth retardant by inhibiting gibberellin biosynthesis. Recent research has uncovered additional biological activities, particularly its role as a cellulose synthesis inhibitor, which has significant implications for plant growth and development.
The primary mechanism by which this compound exerts its effects is through the inhibition of the enzyme ent-kaurene oxidase , a key enzyme in the gibberellin biosynthetic pathway. This inhibition leads to reduced levels of gibberellins, which are crucial for various growth processes including stem elongation and seed germination. However, studies have shown that this compound also inhibits cellulose synthesis independently of its effects on gibberellins, suggesting it targets a regulatory step in the cell wall synthesis pathway.
Key Findings:
- This compound has been shown to impair cellulose synthesis in plant cells, leading to malformations and eventual cell death when applied at higher concentrations (100 μM - 1 mM) .
- The malformation effects are concentration-dependent, with significant changes observed within 12 hours of treatment .
Effects on Plant Physiology
This compound's effects extend beyond mere growth retardation; it also influences cell morphology and viability. In studies involving BY-2 tobacco cells , treatment with this compound resulted in:
- Formation of bulges and spherical shapes in cells.
- A decrease in cell elongation and viability at higher concentrations.
- Induction of bi-nuclear cells and incomplete transverse cell walls, indicating disruption in normal cell division processes .
Comparative Studies
Comparative studies with other cellulose synthesis inhibitors like isoxaben and DCB have shown that while this compound shares some similarities with these compounds, it operates through distinct mechanisms. For instance, while isoxaben inhibits cellulose synthase directly, this compound appears to act at a regulatory level that coordinates cellulose synthesis with cell expansion .
Case Studies
- Cell Malformation in BY-2 Cells :
- Impact on Shoot Regeneration :
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through various toxicity studies:
- Acute Toxicity : Considered slightly acutely toxic with an oral LD50 ranging from 400 to 4,000 mg/kg for liquids .
- Dermal Toxicity : No dermal irritation or systemic toxicity observed at high doses (up to 1000 mg/kg) .
- Developmental Toxicity : Studies indicate no significant developmental toxic effects in rats, establishing a no-effect level at 50 mg/kg/day .
Summary Table of Biological Effects
Concentration (μM) | Effect on Cell Elongation | Cell Viability | Morphological Changes |
---|---|---|---|
10 | Slightly inhibited | Decreased | Minor bulging |
100 | Significantly inhibited | Noticeably decreased | Bulges formed |
1000 | Complete inhibition | Severely decreased | Nearly spherical cells |
Q & A
Basic Research Questions
Q. What are the primary physiological mechanisms through which ancymidol exerts its growth-retarding effects in plants?
this compound inhibits gibberellin (GA) biosynthesis by blocking the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in GA production . Additionally, it disrupts cellulose synthesis in plant cell walls, leading to abnormal cell morphology and growth inhibition. Methodological validation includes:
- Comparing cellulose deposition using fluorescent probes (e.g., Calcofluor White) in treated vs. untreated cells .
- Reversibility assays to confirm transient inhibition (e.g., restoring cellulose synthesis after this compound removal) .
Q. How should researchers design experiments to test the dose-dependent effects of this compound on stem elongation?
- Use factorial designs with multiple this compound concentrations (e.g., 10 μM to 1 mM) and GA co-applications to assess antagonistic effects .
- Control variables: light intensity (actinic light boosts ROS-mediated oxidation), temperature (higher temperatures reduce efficacy), and growth medium composition (e.g., pine bark reduces mobility) .
- Statistical analysis: ANOVA with interaction terms (e.g., GA × this compound) to identify significant effects .
Q. What factors influence the translocation efficiency of foliar-applied this compound in different plant species?
- Application method: Soil drenches are more effective than foliar sprays in species like chrysanthemums due to root absorption efficiency .
- Surfactant compatibility: this compound requires specific surfactants for stable aqueous solutions; incompatible formulations reduce translocation .
- Experimental validation: Use ¹⁴C-labeled this compound to track systemic movement and girdling experiments to isolate shoot/root effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound-GA interactions in regulating plant development?
- Conduct time-course experiments: GA reverses this compound’s growth inhibition at low concentrations (≤10 μM) but not at higher doses (≥100 μM) due to irreversible cellulose synthesis disruption .
- Analyze tissue-specific responses: For example, in eggplant, GA reduces yield, but this compound’s effect on harvest timing depends on GA concentration .
- Use transcriptomic profiling to identify GA-responsive genes suppressed by this compound .
Q. What methodological approaches confirm this compound’s role as a cellulose synthesis inhibitor in plant cell cultures?
- Compare this compound with known inhibitors (e.g., isoxaben, DCB) using cell viability assays and microscopy to quantify morphological anomalies .
- Quantify cellulose content in regenerating protoplasts: this compound (1 mM) completely blocks cellulose deposition, reversible upon washout .
- Monitor microtubule dynamics: this compound disrupts cortical microtubule alignment in cell bulge regions, similar to cellulose synthesis inhibitors .
Q. How do environmental variables like temperature modulate this compound’s efficacy in growth retardation studies?
- Experimental design: Grow plants (e.g., Freesia hybrida) under controlled temperatures (e.g., 15°C vs. 20°C) with varying this compound concentrations. Higher temperatures reduce efficacy, requiring dose adjustments .
- Measure compensatory mechanisms: Elevated temperatures may increase GA biosynthesis, necessitating RNA-seq to track GA pathway gene expression .
Q. What analytical techniques are recommended for studying compartment-specific redox dynamics in this compound-treated plant tissues?
- Use genetically encoded biosensors (e.g., Grx1-roGFP2 for glutathione redox potential, roGFP2-Orp1 for H₂O₂) targeted to chloroplasts, mitochondria, and cytosol .
- Combine with photosynthetic electron transport inhibitors (e.g., DCMU) to differentiate ROS sources (chloroplast vs. mitochondrial) .
- Validate with ROS scavengers (e.g., ascorbate) to assess redox buffering capacity in stressed tissues .
Q. Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., GA-ancymidol interactions), use meta-analysis frameworks to evaluate study parameters (e.g., concentration ranges, species-specific responses) .
- Advanced Imaging : Confocal microscopy with organelle-specific fluorescent markers (e.g., GFP-tagged cellulose synthases) can localize this compound’s effects in real time .
- Statistical Rigor : Ensure ANOVA models account for nested variables (e.g., greenhouse microenvironments) and use post-hoc tests (e.g., Tukey’s HSD) to resolve interaction effects .
Properties
IUPAC Name |
cyclopropyl-(4-methoxyphenyl)-pyrimidin-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)15(18,11-2-3-11)13-8-16-10-17-9-13/h4-11,18H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTDUHSNJYTCAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)(C3=CN=CN=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034338 | |
Record name | Ancymidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to beige granular crystals; [Reference #1] | |
Record name | Ancymidol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9428 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000002 [mmHg] | |
Record name | Ancymidol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9428 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12771-68-5 | |
Record name | (±)-Ancymidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12771-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ancymidol [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012771685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ancymidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-cyclopropyl-α-(4-methoxyphenyl)-5-pyrimidylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANCYMIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C86AL416Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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